molecular formula C11H13ClO B8170529 1-Chloro-2-isopropoxy-4-vinylbenzene

1-Chloro-2-isopropoxy-4-vinylbenzene

Cat. No.: B8170529
M. Wt: 196.67 g/mol
InChI Key: MNCXIYVKSKTONR-UHFFFAOYSA-N
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Description

1-Chloro-2-isopropoxy-4-vinylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, an isopropoxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-isopropoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-2-hydroxy-4-vinylbenzene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-isopropoxy-4-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The vinyl group can be hydrogenated to form the corresponding ethyl derivative using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).

    Oxidation: m-CPBA, solvents (e.g., dichloromethane).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), solvents (e.g., ethanol).

Major Products:

    Substitution: 1-(Substituted)-2-isopropoxy-4-vinylbenzene derivatives.

    Oxidation: Epoxides or diols.

    Reduction: 1-Chloro-2-isopropoxy-4-ethylbenzene.

Scientific Research Applications

1-Chloro-2-isopropoxy-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its role in drug design and synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-chloro-2-isopropoxy-4-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For instance, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The vinyl group can participate in polymerization reactions, contributing to the formation of polymeric materials.

Molecular Targets and Pathways:

    Substitution Reactions: Target the chlorine atom for nucleophilic attack.

    Polymerization: The vinyl group acts as a reactive site for chain growth.

Comparison with Similar Compounds

1-Chloro-2-isopropoxy-4-vinylbenzene can be compared with other similar compounds such as:

    1-Chloro-2-methoxy-4-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-Chloro-2-ethoxy-4-vinylbenzene: Contains an ethoxy group instead of an isopropoxy group.

    1-Chloro-2-isopropoxy-4-ethylbenzene: The vinyl group is replaced by an ethyl group.

Uniqueness: The presence of the isopropoxy group in this compound imparts distinct steric and electronic properties, influencing its reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-chloro-4-ethenyl-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCXIYVKSKTONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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